Home > Products > Screening Compounds P112802 > ETHYL 2-[4-(3-CHLOROBENZYL)PIPERAZINO]ACETATE
ETHYL 2-[4-(3-CHLOROBENZYL)PIPERAZINO]ACETATE -

ETHYL 2-[4-(3-CHLOROBENZYL)PIPERAZINO]ACETATE

Catalog Number: EVT-5472098
CAS Number:
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride (NIP-101)

  • Compound Description: NIP-101 is a potent calcium antagonist. Research has focused on its six optical isomers, synthesized using specific chiral diols. Studies revealed that its calcium-antagonistic and hypotensive activities are primarily determined by the absolute configuration of the 1,4-dihydropyridine ring, not the 1,3,2-dioxaphosphorinane moiety. []
  • Compound Description: These are radiolabeled analogs of ethyl 4-(3,4,5-trimethoxycinnamoyl)piperazinyl acetate. They were synthesized and utilized to investigate the metabolic fate and distribution of the parent compound in biological systems. []

2-(2-Furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant)

  • Compound Description: [(11)C]Preladenant is a radiolabeled compound designed for Positron Emission Tomography (PET) imaging of adenosine A2A receptors in the brain. It exhibits favorable brain kinetics and specific binding to A2A receptors. []

3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole dihydrochloride 3.5 Hydrate (DY-9760e)

  • Compound Description: DY-9760e is a novel calmodulin antagonist, exhibiting neuroprotective effects. Its mechanism of action involves the reduction of brain edema by inhibiting blood-brain barrier permeability enhancement after ischemic events. []

3-[2-[4-(3-Chloro-2-methylphenylmethyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole Dihydrochloride 3.5 Hydrate (DY-9760e)

  • Compound Description: DY-9760e, a novel calmodulin antagonist, displays neuroprotective activity in rat microsphere embolism models. It inhibits caspase-3-induced calpastatin degradation and calpain-induced fodrin breakdown, thereby contributing to its neuroprotective action. []

3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxyindazole (DY-9836)

  • Compound Description: DY-9836 is a novel calmodulin antagonist that ameliorates phenylephrine-induced cardiomyocyte injury. It inhibits superoxide generation by uncoupled endothelial nitric-oxide synthase (eNOS) and prevents the breakdown of caveolin-3 and dystrophin in cardiomyocytes. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

  • Compound Description: This compound, particularly its (S)-(+)-enantiomer, exhibits potent antihypertensive effects. It has been shown to lower blood pressure in spontaneously hypertensive rats and inhibit the binding of [3H]nimodipine to rat cardiac membrane homogenates, suggesting calcium channel blocking activity. [, ]

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]piperidine N1-oxide (Sch-350634)

  • Compound Description: Sch-350634 is a potent CCR5 antagonist, inhibiting HIV-1 entry and replication. It exhibits excellent oral bioavailability in preclinical models. []

2-(4-Ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (AD-5423)

  • Compound Description: AD-5423 is a novel antipsychotic drug candidate. Its pharmacological profile suggests potential antipsychotic efficacy with a lower risk of extrapyramidal side effects compared to typical antipsychotics like haloperidol. []

Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate (I)

  • Compound Description: This compound has demonstrated antimicrobial activity against specific bacteria, including Shigella flexneri and Listeria monocytogenes. []

1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound series represents a novel class of quinolone-based antimicrobial agents. Designed with a focus on enhancing the bulk at the C-7 position of the quinolone scaffold, these compounds target bacterial DNA gyrase. []

(4-Substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates

  • Compound Description: This series of compounds, particularly 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate (antrafenine), exhibits significant analgesic activity. []
  • Compound Description: This class of compounds shows potential as antimalarial agents. They were designed based on virtual screening and molecular docking studies targeting the falcipain-2 enzyme of Plasmodium falciparum. []

Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate

  • Compound Description: This compound is structurally similar to a series of pyridazine derivatives investigated for their potential anticancer activity. []

1-Ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a well-known quinolone antibiotic used for treating infectious diseases. It is prepared by reacting 6,7-difluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine. []

6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

  • Compound Description: GSK588045 is a potent 5-HT(1A/B/D) receptor antagonist with a favorable preclinical profile. It exhibits selectivity over hERG potassium channels, good pharmacokinetics, and significant activity in rodent pharmacodynamic models. []

1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090)

  • Compound Description: GSK163090 is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist. It exhibits low intrinsic activity and high selectivity over the serotonin transporter, making it a potential candidate for fast-onset antidepressants/anxiolytics. []

N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635)

  • Compound Description: WAY 100635 is a potent and selective antagonist for 5-HT1A receptors, widely used in pharmacological studies to investigate the role of these receptors in the brain. [, , , ]

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a selective, silent 5-HT1A receptor antagonist under clinical development for anxiety and mood disorders. It exhibits dose-dependent occupancy of 5-HT1A receptors in the human brain, reaching high occupancy at doses with minimal side effects. []

3-[2-[4-(o-Methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)-quinazolinedione monohydrochloride (SGB-1534)

  • Compound Description: SGB-1534 is an antihypertensive agent that primarily acts as an α1-adrenoceptor antagonist. It shows potent inhibition of [3H]-prazosin binding to α1-adrenoceptors in the brain and aorta. [, ]

2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline dimaleate (AS-2646)

  • Compound Description: AS-2646 is a potential gastric antisecretory and antiulcer drug candidate. Its metabolites have also been synthesized and evaluated for their antiulcer activity. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079)

  • Compound Description: Rec 15/3079 exhibits pre- and postsynaptic 5-HT1A receptor antagonistic properties and influences bladder function. It shows high affinity for the 5-HT1A receptor and affects bladder volume capacity in animal models. [, ]

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist currently undergoing clinical trials as an HIV-1 inhibitor. []

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[(4-P-nitrobenzol)-1-piperazinyl] quinoline-3-carboxylic acid

  • Compound Description: This compound and its analogs are part of a series exhibiting notable antibacterial activity. []

4-Chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone derivatives

  • Compound Description: These derivatives exhibit α1-adrenoceptor antagonist activity, blocking both pre- and postsynaptic α-adrenoceptors in the rat vas deferens. []
  • Compound Description: This radiolabeled compound was synthesized to study the metabolism and distribution of its parent compound, CV-4093 (2HCl), in animals. []

Properties

Product Name

ETHYL 2-[4-(3-CHLOROBENZYL)PIPERAZINO]ACETATE

IUPAC Name

ethyl 2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetate

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

InChI

InChI=1S/C15H21ClN2O2/c1-2-20-15(19)12-18-8-6-17(7-9-18)11-13-4-3-5-14(16)10-13/h3-5,10H,2,6-9,11-12H2,1H3

InChI Key

UAHIOVYDTHEMTD-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1CCN(CC1)CC2=CC(=CC=C2)Cl

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.